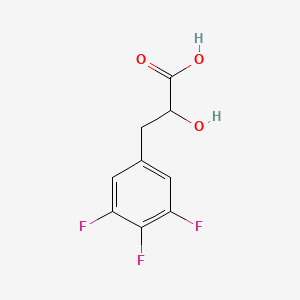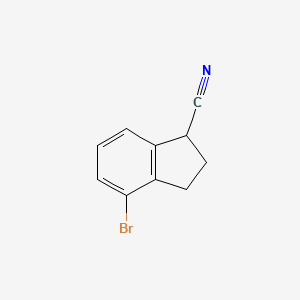
2-Ethylphenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air. This compound is used as a reagent in organic synthesis, particularly in the derivatization of various compounds for analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylphenyl chloroformate typically involves the reaction of 2-ethylphenol with phosgene (COCl₂). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) formed during the reaction. The general reaction is as follows:
2-Ethylphenol+Phosgene→2-Ethylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. The reaction is conducted in a controlled environment to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylphenyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions:
Amines: Reaction with amines typically requires a base to absorb the HCl produced.
Alcohols: Reaction with alcohols also requires a base to neutralize the HCl.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
2-Ethylphenol: Formed from hydrolysis.
Scientific Research Applications
2-Ethylphenyl chloroformate is widely used in scientific research for various applications:
Biology: It is employed in the derivatization of biological samples to facilitate their analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethylphenyl chloroformate involves its reactivity as an acyl chloride. It reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion .
Comparison with Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Isopropyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Comparison: 2-Ethylphenyl chloroformate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and physical properties. Compared to methyl and ethyl chloroformates, it has a higher boiling point and greater thermal stability. Its aromatic nature also makes it more suitable for specific derivatization reactions in analytical chemistry .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2-ethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO2/c1-2-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 |
InChI Key |
IVUVMFODYIFHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)







